![molecular formula C64H58N2S3 B12611131 2,4,6-Tris[2,3,5,6-tetramethyl-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine CAS No. 650606-96-5](/img/structure/B12611131.png)
2,4,6-Tris[2,3,5,6-tetramethyl-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 2,4,6-Tris[2,3,5,6-tetrametil-4-(5-feniltiofen-2-il)fenil]pirimidina es un complejo compuesto orgánico con una estructura única que incluye múltiples anillos aromáticos y un núcleo de pirimidina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2,4,6-Tris[2,3,5,6-tetrametil-4-(5-feniltiofen-2-il)fenil]pirimidina típicamente implica reacciones orgánicas de varios pasos. El proceso comienza con la preparación de los intermediarios de feniltiofeno sustituidos con tetrametilo, que luego se acoplan con un núcleo de pirimidina a través de una serie de reacciones de condensación. Los reactivos comunes utilizados en estas reacciones incluyen catalizadores organometálicos, como complejos de paladio o níquel, y solventes como diclorometano o tetrahidrofurano. Las condiciones de reacción a menudo requieren temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas escalables que optimizan el rendimiento y la pureza. Se pueden emplear técnicas como la química de flujo continuo y la síntesis automatizada para mejorar la eficiencia. Además, los métodos de purificación como la recristalización y la cromatografía se utilizan para aislar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
La 2,4,6-Tris[2,3,5,6-tetrametil-4-(5-feniltiofen-2-il)fenil]pirimidina experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar usando reactivos como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando gas hidrógeno en presencia de un catalizador metálico, como paladio sobre carbono, para producir formas reducidas del compuesto.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Gas hidrógeno con catalizador de paladio sobre carbono.
Sustitución: Agentes halogenantes como bromo o cloro para la sustitución electrófila; nucleófilos como aminas o tioles para la sustitución nucleófila.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de quinona, mientras que la reducción puede producir compuestos totalmente hidrogenados.
Aplicaciones Científicas De Investigación
La 2,4,6-Tris[2,3,5,6-tetrametil-4-(5-feniltiofen-2-il)fenil]pirimidina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis de moléculas orgánicas complejas y polímeros.
Biología: Se investiga por su potencial como sonda o sensor fluorescente debido a sus propiedades fotofísicas únicas.
Medicina: Se explora por sus potenciales efectos terapéuticos, incluidas las actividades anticancerígenas y antiinflamatorias.
Industria: Se utiliza en el desarrollo de dispositivos electrónicos orgánicos, como diodos orgánicos emisores de luz (OLED) y fotovoltaicos orgánicos (OPV).
Mecanismo De Acción
El mecanismo por el cual la 2,4,6-Tris[2,3,5,6-tetrametil-4-(5-feniltiofen-2-il)fenil]pirimidina ejerce sus efectos involucra interacciones con objetivos moleculares y vías específicas. Por ejemplo, en aplicaciones medicinales, el compuesto puede interactuar con receptores o enzimas celulares, modulando su actividad y conduciendo a efectos terapéuticos. Las vías y los objetivos exactos pueden variar según la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos similares
2,4,6-Tris(4-formilfenil)-1,3,5-triazina: Otro compuesto aromático con un núcleo de triazina, utilizado en aplicaciones similares.
Tris(2,2,6,6-tetrametil-3,5-heptanodionato)manganeso(III): Un complejo de coordinación con aplicaciones en catálisis y ciencia de materiales.
Unicidad
La 2,4,6-Tris[2,3,5,6-tetrametil-4-(5-feniltiofen-2-il)fenil]pirimidina es única debido a sus características estructurales específicas, que confieren propiedades fotofísicas y electrónicas distintas. Estas propiedades la hacen particularmente valiosa en el desarrollo de materiales avanzados y dispositivos electrónicos.
Propiedades
Número CAS |
650606-96-5 |
|---|---|
Fórmula molecular |
C64H58N2S3 |
Peso molecular |
951.4 g/mol |
Nombre IUPAC |
2,4,6-tris[2,3,5,6-tetramethyl-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine |
InChI |
InChI=1S/C64H58N2S3/c1-35-39(5)60(55-31-28-52(67-55)47-22-16-13-17-23-47)40(6)36(2)58(35)50-34-51(59-37(3)41(7)61(42(8)38(59)4)56-32-29-53(68-56)48-24-18-14-19-25-48)66-64(65-50)63-45(11)43(9)62(44(10)46(63)12)57-33-30-54(69-57)49-26-20-15-21-27-49/h13-34H,1-12H3 |
Clave InChI |
UFFUIIQIVPPOTF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1C2=CC=C(S2)C3=CC=CC=C3)C)C)C4=CC(=NC(=N4)C5=C(C(=C(C(=C5C)C)C6=CC=C(S6)C7=CC=CC=C7)C)C)C8=C(C(=C(C(=C8C)C)C9=CC=C(S9)C1=CC=CC=C1)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


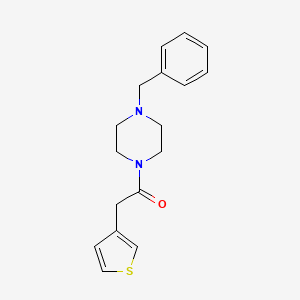
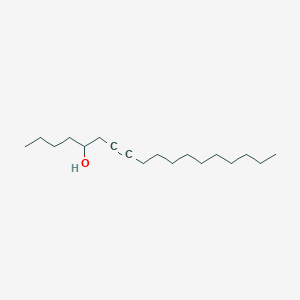
![5-Bromo-3-(phenylsulfanyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12611060.png)
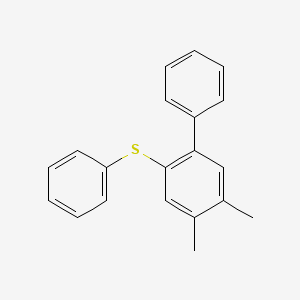
![[(2S,5R)-5-(3-Nitro-1H-1,2,4-triazol-1-yl)-2,5-dihydrofuran-2-yl]methanol](/img/structure/B12611066.png)
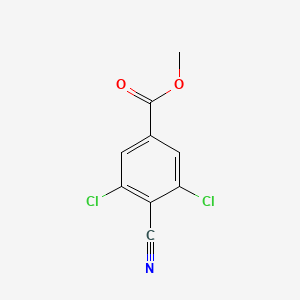
![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5S)-](/img/structure/B12611088.png)
![1-Propanamine, 3-chloro-N-[(3-methoxyphenyl)methylene]-](/img/structure/B12611095.png)
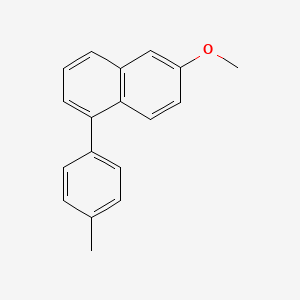
![[2-(Piperidin-3-yl)phenyl]methanol](/img/structure/B12611110.png)

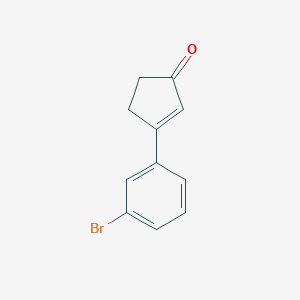
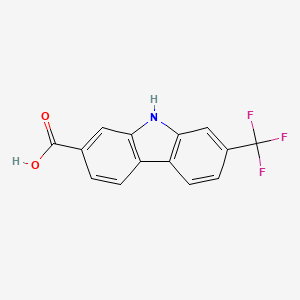
![3-[2-(Dodecylsulfanyl)ethyl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B12611132.png)
